molecular formula C19H32N2O5 B4164568 N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4164568
M. Wt: 368.5 g/mol
InChI Key: PKRSNZUOVGYNET-UHFFFAOYSA-N
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Description

N’-[3-(5-isopropyl-2-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(5-isopropyl-2-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate typically involves multiple steps. The initial step often includes the preparation of the phenoxypropyl intermediate, followed by its reaction with N,N-dimethyl-1,2-ethanediamine. The final step involves the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(5-isopropyl-2-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the aromatic ring or the aliphatic chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N’-[3-(5-isopropyl-2-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[3-(5-isopropyl-2-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxypropyl derivatives and N,N-dimethyl-1,2-ethanediamine derivatives. Examples include:

  • N’-[3-(4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine
  • N’-[3-(3-isopropylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine

Uniqueness

N’-[3-(5-isopropyl-2-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate is unique due to its specific substitution pattern on the aromatic ring and the presence of the oxalate salt. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O.C2H2O4/c1-14(2)16-8-7-15(3)17(13-16)20-12-6-9-18-10-11-19(4)5;3-1(4)2(5)6/h7-8,13-14,18H,6,9-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRSNZUOVGYNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCNCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 4
N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid

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